Cas no 1016488-68-8 (N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide)

N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound featuring a quinazolinone core with a cyanocyclohexyl and thioacetamide substituent. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of the quinazolinone moiety may confer binding affinity for enzymatic targets, while the thioether linkage enhances molecular diversity for structure-activity studies. The compound's cyanocyclohexyl group could improve lipophilicity, influencing pharmacokinetic properties. This scaffold may be of interest in the development of kinase inhibitors or other therapeutic agents due to its modular functionalization potential. Further research is required to fully elucidate its applications and mechanistic properties.
N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide structure
1016488-68-8 structure
商品名:N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
CAS番号:1016488-68-8
MF:C19H22N4O2S
メガワット:370.468582630157
CID:6387398
PubChem ID:7876085

N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide 化学的及び物理的性質

名前と識別子

    • EN300-26688625
    • 1016488-68-8
    • N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
    • MLS001140165
    • Z21527340
    • CHEMBL1474465
    • HMS3015J23
    • SMR000715628
    • AKOS001444923
    • インチ: 1S/C19H22N4O2S/c1-2-23-17(25)14-8-4-5-9-15(14)21-18(23)26-12-16(24)22-19(13-20)10-6-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,22,24)
    • InChIKey: XBGZOBXDKDYJHQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1=NC2C=CC=CC=2C(N1CC)=O)CC(NC1(C#N)CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 370.14634713g/mol
  • どういたいしつりょう: 370.14634713g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 633
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 111Ų

N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26688625-0.05g
N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
1016488-68-8 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide 関連文献

N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamideに関する追加情報

Comprehensive Overview of N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS No. 1016488-68-8)

N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, with the CAS number 1016488-68-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of functional groups, including a cyanocyclohexyl moiety and a quinazolinone core, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its sulfanylacetamide linkage, which may play a critical role in modulating biological activity.

In recent years, the demand for novel heterocyclic compounds like N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has surged due to their potential in targeting enzyme inhibition and receptor modulation. The compound's structural complexity aligns with current trends in precision medicine and small-molecule therapeutics, making it a subject of interest for academic and industrial labs alike. Its CAS No. 1016488-68-8 is frequently searched in databases such as PubChem and Reaxys, reflecting its relevance in modern chemical research.

One of the key advantages of N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide lies in its versatility. The quinazolinone scaffold is known for its broad pharmacological profile, including potential applications in anti-inflammatory and anticancer research. Meanwhile, the cyanocyclohexyl group introduces steric and electronic properties that could enhance binding affinity to biological targets. This dual functionality makes the compound a promising candidate for further structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves multi-step organic transformations, often requiring protective group strategies and catalytic coupling reactions. Researchers have explored various routes to optimize yield and purity, with some protocols leveraging microwave-assisted synthesis to reduce reaction times. The compound's CAS No. 1016488-68-8 is frequently cited in patent literature, underscoring its commercial and scientific value.

The growing interest in N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is also driven by its potential role in addressing drug resistance challenges. As pathogens and cancer cells evolve mechanisms to evade traditional therapies, compounds with novel scaffolds like this one offer new avenues for intervention. Its sulfanylacetamide bridge, in particular, is being studied for its ability to disrupt protein-protein interactions, a hot topic in targeted drug design.

In addition to its pharmaceutical applications, N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has attracted attention in material science. The quinazolinone core can contribute to the development of organic semiconductors and fluorescent probes, expanding its utility beyond biomedicine. This interdisciplinary potential makes the compound a frequent subject of high-throughput screening programs.

For researchers working with CAS No. 1016488-68-8, proper handling and characterization are essential. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm its structure and purity. The compound's stability under various conditions is also a critical factor in determining its suitability for long-term studies or commercial development.

Looking ahead, the exploration of N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is expected to grow, particularly in the context of personalized medicine and combinatorial chemistry. Its unique structural features position it as a valuable building block for creating libraries of derivatives with tailored properties. As computational tools like molecular docking and AI-driven drug discovery advance, the compound's potential applications will likely expand further.

In summary, N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS No. 1016488-68-8) represents a compelling example of how heterocyclic chemistry continues to drive innovation across multiple scientific disciplines. Its blend of pharmacological relevance and structural novelty ensures that it will remain a focus of research for years to come.

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